molecular formula C21H20N4O2S B4693653 2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline

2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline

Cat. No.: B4693653
M. Wt: 392.5 g/mol
InChI Key: YKMKZJAOLQUMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydroquinoline core substituted with 2,2,4-trimethyl groups and a thioacetyl-linked 5-pyridin-4-yl-1,3,4-oxadiazole moiety. The dihydroquinoline scaffold imparts rigidity and aromaticity, while the oxadiazole-thioacetyl group introduces sulfur-based reactivity and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-12-21(2,3)25(17-7-5-4-6-16(14)17)18(26)13-28-20-24-23-19(27-20)15-8-10-22-11-9-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMKZJAOLQUMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridinyl-Oxadiazole Moiety: The pyridinyl-oxadiazole moiety can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic or nucleophilic reagents.

    Hydrolysis: The thioacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and acetic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through pathways involving oxidative stress, signal transduction, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its hybrid structure. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound 1,2-Dihydroquinoline 2,2,4-Trimethyl, [(5-pyridin-4-yl-oxadiazol-2-yl)thio] Potential enzyme inhibition (e.g., α-glucosidase, LOX)
1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Oxadiazole-thioacetyl, pyridinyl Varied binding affinity due to altered ring strain
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide Acetamide Phenyl-oxadiazole, phenylthio Insect-growth regulation, fluorescence sensing
7-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one Quinoline-dioxolane Triazole-thio, methyl Anticancer (structural analogs)
2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol Phenol tert-Butyl, methyl-oxadiazole Antioxidant, antimicrobial

Key Observations

Tetrahydroisoquinoline derivatives (e.g., ) may exhibit distinct bioactivity due to differing nitrogen positioning and ring conformation .

Oxadiazole Modifications :

  • Replacement of pyridinyl with phenyl (e.g., ) reduces polarity, likely decreasing water solubility but increasing lipophilicity for membrane penetration .
  • Substituting oxadiazole with triazole () alters hydrogen-bonding capacity and electron distribution, impacting enzyme inhibition profiles (e.g., LOX inhibition vs. anticancer activity) .

Antimicrobial Activity: Phenol-oxadiazole hybrids () show stronger antimicrobial effects, whereas the target compound’s pyridinyl group may shift activity toward eukaryotic targets .

Data-Driven Comparison: Enzyme Inhibition Profiles

Compound α-Glucosidase IC₅₀ (µM) BChE IC₅₀ (µM) LOX IC₅₀ (µM) Reference
N-Substituted 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8q) 49.71 ± 0.19 - -
Target Compound (Analog) Predicted: 30–60 Not tested Not tested -
Baicalein (LOX Standard) - - 22.4 ± 1.30

Biological Activity

2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core linked to a pyridinyl oxadiazole moiety via a thioacetyl group. Its molecular formula is C18H20N4OSC_{18}H_{20}N_4OS with a molecular weight of approximately 348.44 g/mol.

Antioxidant Activity

Research indicates that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline demonstrate significant antioxidant properties. Specifically, studies have shown that these compounds can reduce oxidative stress markers in biological systems. For instance, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to alleviate inflammation and apoptosis in models of liver damage by decreasing oxidative stress and improving liver function markers .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by modulating cytokine production and reducing the expression of pro-inflammatory mediators. In experimental models, it has been observed to downregulate the synthesis of NF-κB mRNA and other inflammatory cytokines .

Antitumor Potential

There is emerging evidence suggesting that derivatives of this compound may possess antitumor properties. In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis through caspase pathways . The specific mechanisms involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound appears to be multifaceted:

  • Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes while reducing levels of reactive oxygen species (ROS), which contributes to its protective effects against oxidative stress.
  • Caspase Pathway Modulation : By influencing the caspase cascade (specifically caspases 3, 8, and 9), the compound can promote apoptosis in cancer cells while protecting normal cells from premature death due to oxidative damage .
  • Cytokine Regulation : It modulates the expression of various cytokines involved in inflammatory responses, thereby reducing the overall inflammatory burden in tissues .

Study on Liver Damage

In a controlled study involving acetaminophen-induced liver injury in rats, administration of 6-hydroxy derivatives significantly improved liver function tests and histopathological outcomes. The treated group exhibited lower levels of liver enzymes (ALT and AST) compared to controls .

Antitumor Activity Assessment

A series of in vitro assays were conducted on various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that specific derivatives inhibited cell proliferation with IC50 values ranging from 0.25 to 0.78 µM for different cancer types .

Data Summary

Activity TypeObserved EffectsReference
AntioxidantReduced oxidative stress markers
Anti-inflammatoryDecreased pro-inflammatory cytokines
AntitumorInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for constructing the 1,3,4-oxadiazole-thioacetyl moiety in this compound?

  • The 1,3,4-oxadiazole ring can be synthesized via cyclization of isonicotinic acid hydrazide with carbon disulfide (CS₂) in basic media (e.g., NaOH or KOH), followed by thiol functionalization. The thioacetyl group is introduced via nucleophilic substitution using thioglycolic acid or its derivatives under controlled pH (8–10) and reflux conditions .
  • Key reagents : Carbon disulfide, hydrazine hydrate, thioglycolic acid. Analytical validation : Confirm intermediate purity via TLC and IR spectroscopy (C=S stretch at ~1,200 cm⁻¹) .

Q. How should researchers characterize the alkylthio substituents in the dihydroquinoline core?

  • Use ¹H NMR to identify methyl resonances (δ 1.2–1.5 ppm for trimethyl groups) and ¹³C NMR to confirm quaternary carbons in the quinoline ring. For thioacetyl linkages, monitor the S-CH₂-CO signal at δ 3.8–4.2 ppm (¹H) and 35–40 ppm (¹³C). Elemental analysis (C, H, N, S) is critical to validate stoichiometry .

Q. What solvent systems and chromatographic methods optimize purification of this hydrophobic compound?

  • Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for intermediates. For the final compound, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution. Confirm homogeneity by TLC (Rf ~0.5 in chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can structural modifications to the pyridinyl-oxadiazole unit enhance biological activity?

  • Replace the pyridinyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to improve metabolic stability. Use molecular docking to assess interactions with target enzymes (e.g., kinase ATP-binding pockets). Synthesize analogs via Suzuki coupling or Ullmann reactions, and validate using LC-MS and X-ray crystallography .

Q. What strategies mitigate contradictions in spectroscopic data for alkylthio-triazole derivatives?

  • Discrepancies in NMR signals (e.g., overlapping alkyl peaks) can be resolved using 2D NMR (HSQC, HMBC) to assign coupling patterns. For IR, differentiate C=S (1,200 cm⁻¹) and C-N (1,650 cm⁻¹) vibrations via deconvolution software. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How do reaction conditions influence stereochemical outcomes in the dihydroquinoline ring?

  • The 1,2-dihydroquinoline core is sensitive to oxidation. Use inert atmospheres (N₂/Ar) and reducing agents (NaBH₄) during alkylation steps. Monitor stereochemistry via circular dichroism (CD) or chiral HPLC. For racemic mixtures, employ resolution with chiral auxiliaries (e.g., tartaric acid derivatives) .

Data Analysis & Experimental Design

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability. Validate predictions with in vitro Caco-2 assays .

Q. How can researchers reconcile conflicting bioactivity data across cell-based assays?

  • Standardize assay conditions: Use matched cell lines (e.g., HEK293 vs. HeLa), control for serum protein binding, and validate cytotoxicity via MTT assays. For IC₅₀ variations ≥10-fold, perform target engagement studies (e.g., thermal shift assays) to confirm direct binding .

Methodological Tables

Table 1: Key Synthetic Steps and Analytical Validation

StepReagents/ConditionsKey Analytical Data
Oxadiazole formationCS₂, NaOH, 80°C, 6 hrIR: 1,200 cm⁻¹ (C=S)
ThioacetylationThioglycolic acid, K₂CO₃, DMF, 60°C¹H NMR: δ 3.8–4.2 (S-CH₂)
PurificationEtOAc/Hexane (3:7), silica gelTLC Rf = 0.5

Table 2: Common Data Contradictions and Solutions

IssueSolution
Overlapping NMR peaks2D NMR (HSQC/HMBC)
Low bioactivity in vitroAdjust logP via substituent engineering
Oxidation during synthesisUse NaBH₄ in degassed solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline
Reactant of Route 2
Reactant of Route 2
2,2,4-Trimethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.